3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a methoxy group, and a methyl group attached to the bicyclo[1.1.1]pentane core.
Preparation Methods
The synthesis of 3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps. One common route involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the Boc-amino, methoxy, and methyl groups under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The Boc-amino group can be deprotected to yield a free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Medicine: It is used in the development of new pharmaceuticals due to its stability and bioavailability.
Mechanism of Action
The mechanism by which 3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The Boc-amino group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The bicyclo[1.1.1]pentane core provides a rigid scaffold that can improve the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the methoxy and methyl groups, making it less lipophilic and potentially less bioavailable.
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of the Boc-amino group, which can affect its reactivity and interactions with biological targets.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)14-13-6-12(7-13,8-13)9(16)15(4)18-5/h6-8H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRNWXYMYFNAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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